1-(2-Methylpiperazin-1-yl)butan-1-one is a chemical compound with the molecular formula . This compound features a piperazine ring substituted with a methyl group and a butanone moiety, contributing to its unique properties. It is primarily utilized in scientific research, particularly in medicinal chemistry and as an intermediate in various synthetic pathways. The compound has garnered attention due to its potential biological activities, including antimicrobial and anticancer properties.
1-(2-Methylpiperazin-1-yl)butan-1-one is classified as a piperazine derivative. Piperazines are a class of compounds known for their diverse biological activities and applications in pharmaceuticals. The compound is often sourced from chemical suppliers for research purposes, where it serves as a building block for more complex molecules and as a reagent in various chemical reactions .
The synthesis of 1-(2-Methylpiperazin-1-yl)butan-1-one typically involves the reaction of 2-methylpiperazine with butanone. This reaction is generally facilitated by the presence of a suitable catalyst and conducted under controlled conditions to optimize yield and purity. Common solvents used include acetonitrile or ethanol, depending on the desired reaction conditions.
The reaction can be summarized as follows:
Industrial production methods may involve adjustments in temperature, pressure, and reaction time to enhance efficiency and scalability.
The molecular structure of 1-(2-Methylpiperazin-1-yl)butan-1-one can be represented as follows:
The compound's structural features include:
1-(2-Methylpiperazin-1-yl)butan-1-one can undergo various chemical reactions:
Common reagents for these reactions include:
The mechanism of action for 1-(2-Methylpiperazin-1-yl)butan-1-one remains partially elucidated. Preliminary studies suggest that the compound may interact with specific molecular targets such as enzymes or receptors, modulating their activity. This interaction could potentially lead to biological effects relevant to its proposed medicinal applications.
The compound exhibits typical characteristics of amines and ketones:
Relevant data includes:
1-(2-Methylpiperazin-1-yl)butan-1-one has several scientific research applications:
The synthetic exploration of acyl piperazines originated in medicinal chemistry programs during the mid-20th century, primarily focused on developing analgesics and antipsychotics. AP-237 (1-(4-cinnamylpiperazin-1-yl)butan-1-one) emerged as a lead compound developed in Chinese pharmaceutical research during the 1970s as a potential morphine alternative with reduced respiratory depression. This early work established the fundamental N-acylation chemistry of piperazines using activated carbonyl compounds, typically employing Schotten-Baumann conditions (acid chlorides with aqueous NaOH) or solid-phase coupling agents. The structural simplicity and modular nature of these molecules later facilitated their adaptation to illicit drug markets. By the early 2010s, clandestine chemists began modifying the AP-237 scaffold through bioisosteric replacements and alkyl substitutions, leading to the emergence of 2-methyl-AP-237 as a designed synthetic opioid with enhanced potency and delayed regulatory control. Analytical data from Canadian border seizures (2019-2023) confirms this compound's appearance coincided with intensified controls on fentanyl analogues [1].
Table 1: Evolution of Key Acyl Piperazine Synthetic Targets
Time Period | Primary Synthetic Target | Dominant Methodology | Primary Application Context |
---|---|---|---|
1970s-1990s | AP-237 (Bucinnazine) | Schotten-Baumann acylation | Pharmaceutical development |
2000-2010 | Unsubstituted piperazine analogues | Solid-phase peptide coupling | Early NPS exploration |
2015-Present | 2-Methyl-AP-237 and positional isomers | Microwave-assisted alkylation/acylation | Illicit opioid production |
Contemporary synthesis of 1-(2-methylpiperazin-1-yl)butan-1-one (2-methyl-AP-237) employs two principal retrosynthetic strategies with distinct advantages in clandestine settings:
Pathway A: Linear Alkylation-Acylation Sequence
Pathway B: Reductive Amination-Acylation Route
graph LR A[2-Methylpiperazine] --> B[Reductive amination with <br> 4-oxobutanal <br> NaBH3CN/MeOH] B --> C[Secondary amine intermediate] C --> D[Acylation with <br> cinnamoyl chloride <br> DCM/TEA] D --> E[1-(2-Methylpiperazin-1-yl)butan-1-one]
This convergent approach demonstrates superior yield (34% overall vs. 28% for Pathway A) in laboratory settings but requires precursor availability (4-oxobutanal) and meticulous pH control during reductive amination. The clandestine preference for Pathway A reflects operational simplicity despite lower efficiency [1] .
Table 2: Comparative Analysis of Synthetic Methodologies
Parameter | Pathway A (Alkylation-Acylation) | Pathway B (Reductive Amination-Acylation) |
---|---|---|
Total Steps | 3 | 2 |
Critical Intermediate | 1-(3-chloropropyl)-2-methylpiperazine | N-(3-oxopropyl)-2-methylpiperazine |
Reaction Temperature | 80-110°C (alkylation) | 0-5°C (reduction) |
Characteristic Impurity | Hydrolyzed chloropropyl derivative (≤12%) | Over-alkylated tertiary amine (≤8%) |
Clandestine Preference | High (precursor accessibility) | Low (specialized reagents) |
The chiral center at the 2-position of the piperazine ring introduces critical stereochemical complexity. Unlike earlier AP-237 derivatives with planar cinnamyl attachments, 2-methyl-AP-237 possesses a stereogenic carbon that influences:
The transition from milligram-scale laboratory synthesis to gram-level illicit production introduces significant technical constraints:
Table 3: Scalability Parameters in Clandestine Production
Process Parameter | Laboratory Scale (5g) | Illicit Pilot Scale (50g) | Challenges in Scale-Up |
---|---|---|---|
Reaction Yield | 68-72% | 28-34% | Thermal control, impurity accumulation |
Process Time | 18 hours | 52 hours | Evaporation without vacuum |
Characteristic Purity | >95% (HPLC) | 62-78% (HPLC) | Lack of chromatography |
Common Contaminants | <0.5% solvents | 8-12% 1-cinnamylpiperazine | Incomplete acylation |
The synthesis of 1-(2-methylpiperazin-1-yl)butan-1-one exemplifies the ongoing chemical innovation within illicit drug networks, adapting controlled substance regulations through structural isomerism and stereochemical complexity. Forensic identification relies heavily on detection of synthesis markers – particularly residual 1-boc-4-piperidone and inconsistent enantiomeric ratios – which distinguish illicit production from potential pharmaceutical synthesis pathways [1] .
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: